5-Ethyl-3-phenyl-5,6-dihydro-1,4-dithiine-2-carboxylic acid
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Overview
Description
5-Ethyl-3-phenyl-5,6-dihydro-1,4-dithiine-2-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds It features a dithiine ring, which is a six-membered ring containing two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-phenyl-5,6-dihydro-1,4-dithiine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl phenyl ketone with sulfur and a suitable carboxylic acid derivative. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under reflux conditions to facilitate the formation of the dithiine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-phenyl-5,6-dihydro-1,4-dithiine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Ethyl-3-phenyl-5,6-dihydro-1,4-dithiine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Ethyl-3-phenyl-5,6-dihydro-1,4-dithiine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-3-phenyl-5,6-dihydro-1,4-dithiine-2-carboxylic acid
- 5-Ethyl-3-methyl-5,6-dihydro-1,4-dithiine-2-carboxylic acid
- 5-Propyl-3-phenyl-5,6-dihydro-1,4-dithiine-2-carboxylic acid
Uniqueness
5-Ethyl-3-phenyl-5,6-dihydro-1,4-dithiine-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 5-position and the phenyl group at the 3-position provides distinct steric and electronic properties compared to similar compounds.
Properties
CAS No. |
65905-68-2 |
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Molecular Formula |
C13H14O2S2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2-ethyl-6-phenyl-2,3-dihydro-1,4-dithiine-5-carboxylic acid |
InChI |
InChI=1S/C13H14O2S2/c1-2-10-8-16-12(13(14)15)11(17-10)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,14,15) |
InChI Key |
KSKMKJAUCLVJKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CSC(=C(S1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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